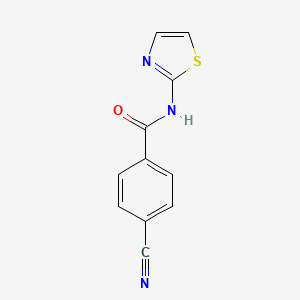

4-cyano-N-(1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

科学的研究の応用

Synthesis and Chemical Reactivity

A study by Baheti et al. (2002) outlines the synthesis of 4H-Pyrimido[2,1-b]benzothiazole derivatives, showcasing the reactivity of similar structures in forming compounds with potential biological and chemical applications. The susceptibility of these compounds towards condensation with different reagents indicates their versatility in chemical synthesis (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002).

Materials Science and Sensing Applications

Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their solid-state properties and potential as colorimetric sensors for fluoride anions. This indicates the applicability of such compounds in materials science, particularly in the development of novel sensing materials for environmental and health-related applications (E. A. Younes, N. Hussein, Majed H. Shtaiwi, F. Shahrokhi, Kayed A. Abu Safieh, & Yuming Zhao, 2020).

Supramolecular Chemistry and Gelation

Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives revealed their role as supramolecular gelators, emphasizing the influence of methyl functionality and non-covalent interactions on gelation behavior. This study contributes to the field of supramolecular chemistry, providing insights into the design of new materials with specific physical properties (P. Yadav & Amar Ballabh, 2020).

Heterocyclic Compound Synthesis

The work of Smolii et al. (2001) on phosphonium ylides stabilized with cyano groups highlights the synthesis of novel heterocyclic compounds, showcasing the utility of such structures in generating diverse chemical entities with potential applications in medicinal chemistry and drug design (O. B. Smolii, S. Panchishin, V. V. Pirozhenko, & B. S. Drach, 2001).

Antibacterial Agents

Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating their potential as antimicrobial agents. This indicates the biomedical relevance of 4-cyano-N-(1,3-thiazol-2-yl)benzamide-related compounds in developing new therapeutics (D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, & O. Oniga, 2017).

作用機序

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, are known to have antibacterial activity

Mode of Action

It is suggested that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is suggested that molecules containing a thiazole ring can activate or stop various biochemical pathways . The downstream effects of these changes would depend on the specific pathways and targets involved.

Result of Action

It is suggested that molecules containing a thiazole ring can have diverse biological activities . The specific effects would depend on the targets and pathways involved.

特性

IUPAC Name |

4-cyano-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11/h1-6H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWENODBAUXESFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)